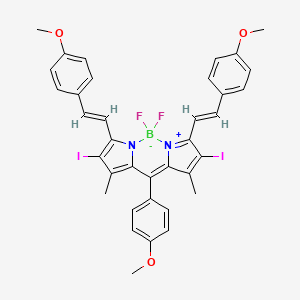
Bodipy bdp4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bodipy bdp4, also known as boron dipyrromethene bdp4, is a derivative of the boron dipyrromethene family of compounds. These compounds are known for their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bodipy bdp4 involves the reaction of pyrrole with aldehydes or ketones to form dipyrromethene intermediates. These intermediates are then complexed with boron trifluoride to yield the final Bodipy compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Bodipy bdp4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the Bodipy core .
科学研究应用
Biomedical Applications
Bodipy derivatives are increasingly recognized for their potential in cancer detection and therapy. Their unique photophysical properties—strong fluorescence, high photostability, and tunable absorption/emission spectra—make them suitable for various biomedical applications.
Photodynamic Therapy (PDT)
Bodipy-based compounds are being developed as photosensitizers in photodynamic therapy for cancer treatment. These compounds can generate reactive oxygen species (ROS) upon light activation, selectively targeting cancer cells while sparing healthy tissues. For example:
- Bodipy NPs Functionalized with Lactose : These nanoparticles were designed for liver cancer targeting. They demonstrated significant photodynamic activity and effective cellular imaging capabilities in HeLa and Huh-7 cell lines, indicating their potential as tumor-targeted PDT agents .
- Bodipy TR Methyl Ester : This compound was utilized for observing cellular processes in transgenic zebrafish embryos, showcasing its effectiveness in dual-channel imaging .
Imaging and Diagnostics
Bodipy derivatives serve as powerful fluorescent probes for imaging biological structures and processes:
- Cellular Imaging : Bodipy dyes are used to label specific biomolecules such as proteins and nucleic acids, facilitating real-time monitoring of cellular dynamics .
- Amyloid Imaging : BDP4 has been investigated for its binding affinity to amyloid aggregates associated with Alzheimer's disease. Its emission characteristics make it a promising candidate for in vitro imaging of these aggregates .
Environmental Monitoring
The versatility of Bodipy derivatives extends to environmental applications, particularly in sensing technologies.
Ammonia Detection
Recent studies have shown that polymeric microparticles doped with Bodipy derivatives can effectively detect ammonia in aqueous solutions:
- BDP4 Integration : BDP4 was incorporated into polymeric matrices like PMMA and TPU. The resulting films exhibited excellent fluorescence properties and were able to detect ammonia concentrations through simple photographic analysis . This method provides a portable and cost-effective approach for environmental monitoring.
Sensor Technology
Bodipy derivatives have been employed as sensors due to their high sensitivity and specificity.
Temperature Sensors
Polymeric films containing Bodipy derivatives were evaluated for thermometric applications. The films demonstrated reversible luminescence changes across a temperature range of 25-200 °C, indicating their potential utility as fluorescent thermometric sensors .
Ion Detection
Bodipy-based sensors have also been developed for detecting various ions and analytes:
- Metal Ion Sensors : Aza-Bodipy compounds have been synthesized to function as metal ion sensors, providing a means to monitor environmental pollutants effectively .
Case Studies Overview
作用机制
The mechanism of action of Bodipy bdp4 in photodynamic therapy involves its activation by light to produce reactive oxygen species. These reactive oxygen species induce cell death through mechanisms such as apoptosis and necrosis. The compound targets cellular components, including membranes and proteins, leading to the disruption of cellular functions and ultimately cell death .
相似化合物的比较
Similar Compounds
- Bodipy bdp1
- Bodipy bdp2
- Bodipy bdp3
Uniqueness
Bodipy bdp4 is unique among its analogs due to its superior sonosensitivity and high efficiency in sonodynamic therapy. This makes it particularly effective in treating deep-seated tumors where traditional photodynamic therapy may be less effective .
属性
分子式 |
C36H31BF2I2N2O3 |
|---|---|
分子量 |
842.3 g/mol |
IUPAC 名称 |
2,2-difluoro-5,11-diiodo-8-(4-methoxyphenyl)-4,12-bis[(E)-2-(4-methoxyphenyl)ethenyl]-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C36H31BF2I2N2O3/c1-22-33(40)30(20-10-24-6-14-27(44-3)15-7-24)42-35(22)32(26-12-18-29(46-5)19-13-26)36-23(2)34(41)31(43(36)37(42,38)39)21-11-25-8-16-28(45-4)17-9-25/h6-21H,1-5H3/b20-10+,21-11+ |
InChI 键 |
YFJIZYHIVZQPBD-CLVAPQHMSA-N |
手性 SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)/C=C/C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)/C=C/C6=CC=C(C=C6)OC)(F)F |
规范 SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C=CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)C=CC6=CC=C(C=C6)OC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















